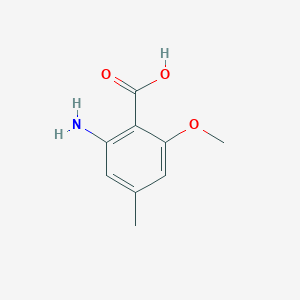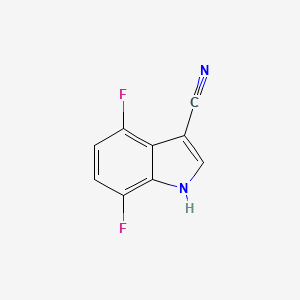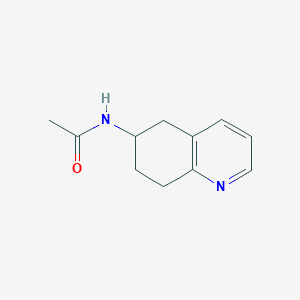![molecular formula C7H12F3NO B15070905 [2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
[2-(Trifluoromethyl)oxan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol. It is known for its utility in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)oxan-4-yl]methanamine typically involves the reaction of oxan-4-ylmethanamine with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is stirred at a temperature range of 0-25°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Trifluoromethyl)oxan-4-yl]methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as halides or amines; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxan-4-ylmethanamine derivatives.
Scientific Research Applications
Chemistry: [2-(Trifluoromethyl)oxan-4-yl]methanamine is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of trifluoromethylated amines with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its pharmacological properties and potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)oxan-4-yl]methanamine involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
[2-(Trifluoromethyl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[2-(Trifluoromethyl)oxan-4-yl]acetic acid: Contains a carboxylic acid group instead of an amine.
[2-(Trifluoromethyl)oxan-4-yl]methyl chloride: Contains a chloride group instead of an amine.
Uniqueness: [2-(Trifluoromethyl)oxan-4-yl]methanamine is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[2-(trifluoromethyl)oxan-4-yl]methanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6H,1-4,11H2 |
InChI Key |
AUXRNNZZZTUZID-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)



![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)





